REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].C(=O)CCC.C=O>>[CH2:6]([C:3]([CH2:8][OH:9])([CH2:4][CH3:5])[CH:1]=[O:2])[OH:7].[CH2:6]([CH:3]([CH2:4][CH3:5])[CH:1]=[O:2])[OH:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are reacted in a two-stage reaction process
|
Type
|
CUSTOM
|
Details
|
In a first reaction step
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(C=O)(CC)CO
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(C=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].C(=O)CCC.C=O>>[CH2:6]([C:3]([CH2:8][OH:9])([CH2:4][CH3:5])[CH:1]=[O:2])[OH:7].[CH2:6]([CH:3]([CH2:4][CH3:5])[CH:1]=[O:2])[OH:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are reacted in a two-stage reaction process
|
Type
|
CUSTOM
|
Details
|
In a first reaction step
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(C=O)(CC)CO
|
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(C=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |